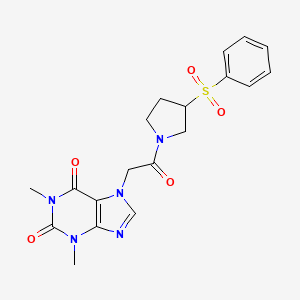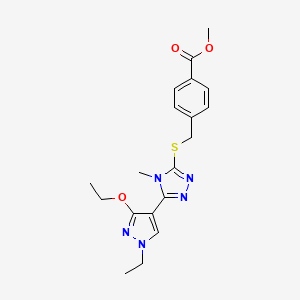![molecular formula C13H17Cl2N3O B2433094 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 303150-59-6](/img/structure/B2433094.png)
2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a chemical compound with the CAS Number: 17761-86-3 . It has a molecular weight of 233.31 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Molecular Structure Analysis
The molecular structure of 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be analyzed based on the functional groups present in the molecule. For instance, the presence of the amide group (-CONH-) can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide include a melting point of 177-178 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Biological Activities :
- A compound similar to 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, described as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities. This compound exhibited significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
- Another similar compound, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, was synthesized and evaluated for antimicrobial and anticholinesterase activities. The compounds showed significant antifungal activity against Candida parapsilosis (Yurttaş et al., 2015).
Herbicide and Safener Synthesis :
- Research on related compounds includes the radiosynthesis of a chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, R-29148. These compounds are essential for studying their metabolism and mode of action in agricultural applications (Latli & Casida, 1995).
Molecular Structure Analysis :
- The structure of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, a compound with structural resemblance to the target compound, was studied, highlighting its molecular linkages and hydrogen bonding (Gowda et al., 2007).
Anticancer Research :
- A study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives. These compounds were investigated for their antitumor activities against human lung adenocarcinoma cells (Evren et al., 2019).
Potential Pesticides :
- N-derivatives of a similar compound, 4-chloro-3,5-dimethylphenoxyacetamide, were characterized as potential pesticides. This study highlights the utility of such compounds in agricultural applications (Olszewska et al., 2011).
Propriétés
IUPAC Name |
2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-17-6-8-18(9-7-17)11-4-2-10(3-5-11)16-13(19)12(14)15/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSMFLOZCBANFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)





![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)
![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)
![2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B2433031.png)
![2-(Spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2433034.png)